2-Hydroxy-3-sulfopropanoic acid
Overview
Description
2-Hydroxy-3-sulfopropanoic acid is an organic compound belonging to the class of alpha hydroxy acids and derivatives It is characterized by the presence of a carboxylic acid group substituted with a hydroxyl group on the adjacent carbon, along with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-sulfopropanoic acid typically involves the reaction of 3-chloropropanoic acid with sodium sulfite under alkaline conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by a sulfonic acid group. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, purified, and crystallized.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming 3-sulfopropanoic acid.
Reduction: Reduction of the carboxylic acid group can lead to the formation of 2-hydroxy-3-sulfopropanol.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products:
Oxidation: 3-Sulfopropanoic acid.
Reduction: 2-Hydroxy-3-sulfopropanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-3-sulfopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-sulfopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparison with Similar Compounds
- 3-Sulfopropanoic acid
- 2-Hydroxypropanoic acid (Lactic acid)
- 3-Hydroxy-2-sulfopropanoic acid
Comparison: 2-Hydroxy-3-sulfopropanoic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. Compared to 3-sulfopropanoic acid, it has an additional hydroxyl group, making it more versatile in chemical reactions. Compared to lactic acid, the sulfonic acid group provides enhanced solubility and reactivity in aqueous environments.
Properties
IUPAC Name |
2-hydroxy-3-sulfopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQGIWJSICOUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38769-05-0 | |
Record name | 2-hydroxy-3-sulfopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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